Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride
Overview
Description
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C7H15NO.ClH. It is a white to off-white crystalline powder with a melting point of 150°C to 155°C . This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the process is carried out under controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: In an industrial setting, the production of trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride may involve more scalable methods, such as catalytic hydrogenation. This method uses a metal catalyst, like palladium on carbon, under hydrogen gas pressure to achieve the reduction and amination in a single step. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated amines.
Substitution: Halogenated cyclohexylamines.
Scientific Research Applications
Chemistry: Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the effects of cyclohexylamine derivatives on biological systems. It is particularly useful in investigating the interactions of amine-containing compounds with enzymes and receptors .
Medicine: It is explored for its role in the synthesis of drugs that target specific molecular pathways, such as those involved in neurological disorders .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amine groups in the compound allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine derivative of cyclohexane, lacking the hydroxyl group.
2-Aminocyclohexanol: Similar structure but with the amine and hydroxyl groups in different positions.
Cyclohexanol: Contains only the hydroxyl group without the amine functionality.
Uniqueness: Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is unique due to the presence of both hydroxyl and amine groups in a trans configuration on the cyclohexane ring. This specific arrangement allows for distinct chemical reactivity and biological activity compared to its similar compounds .
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclohexyl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-UOERWJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28250-45-5 | |
Record name | rac-[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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